molecular formula C14H22N2 B149846 N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline CAS No. 131416-68-7

N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline

Cat. No. B149846
CAS RN: 131416-68-7
M. Wt: 218.34 g/mol
InChI Key: JWTWLGSLAXBJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline, also known as DM-4, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DM-4 belongs to the family of tubulin polymerization inhibitors and has been found to exhibit promising anticancer activity.

Mechanism of Action

N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline exerts its anticancer activity by inhibiting tubulin polymerization, which is essential for cell division. N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and physiological effects:
N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has been found to exhibit significant antitumor activity in vivo, with minimal toxicity to normal tissues. N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in the body. However, more studies are needed to fully understand the biochemical and physiological effects of N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline.

Advantages and Limitations for Lab Experiments

N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has several advantages for lab experiments, including its high purity and stability. It is also readily available for purchase from chemical suppliers. However, N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline is a highly toxic compound and requires special handling and disposal procedures. Additionally, N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline is expensive, which may limit its use in some research settings.

Future Directions

There are several future directions for N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline research. One potential direction is the development of N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline analogs with improved pharmacological properties and anticancer activity. Another direction is the investigation of N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline in combination with other anticancer agents to enhance its efficacy. Additionally, more studies are needed to fully understand the mechanism of action and biochemical effects of N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline, as well as its potential applications in other disease areas. Overall, N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has significant potential as a therapeutic agent and warrants further investigation.

Synthesis Methods

N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline is synthesized by reacting N,N-dimethyl-4-aminobenzaldehyde with piperidine in the presence of a reducing agent. The reaction yields N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline as a yellow crystalline solid with a purity of over 95%. The synthesis method has been optimized to improve the yield and purity of N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline, making it a viable compound for scientific research.

Scientific Research Applications

N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has been extensively studied for its potential anticancer activity. It has been found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has also been shown to exhibit significant antitumor activity in various cancer models, including breast cancer, lung cancer, and leukemia. Additionally, N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline has been found to have synergistic effects with other anticancer agents, making it a potential candidate for combination therapy.

properties

CAS RN

131416-68-7

Product Name

N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

N,N-dimethyl-4-(piperidin-4-ylmethyl)aniline

InChI

InChI=1S/C14H22N2/c1-16(2)14-5-3-12(4-6-14)11-13-7-9-15-10-8-13/h3-6,13,15H,7-11H2,1-2H3

InChI Key

JWTWLGSLAXBJDD-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)CC2CCNCC2

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC2CCNCC2

synonyms

BENZENAMINE, N,N-DIMETHYL-4-(4-PIPERIDINYLMETHYL)-

Origin of Product

United States

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